7-methoxy-1,3-benzothiazole-2-thiol
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Overview
Description
7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.
4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.
Benzothiazole-2-thiol: Similar structure but without the methoxy group.
Uniqueness
7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C8H7NOS2 |
---|---|
Molecular Weight |
197.3 g/mol |
IUPAC Name |
7-methoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |
InChI Key |
FIDWAAQFVRHGAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=S)N2 |
Origin of Product |
United States |
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